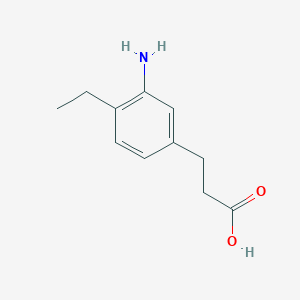

3-(3-Amino-4-ethylphenyl)propanoic acid

Description

3-(3-Amino-4-ethylphenyl)propanoic acid is a phenylpropanoic acid derivative characterized by a propanoic acid backbone attached to a phenyl ring substituted with an amino (–NH₂) group at the 3-position and an ethyl (–CH₂CH₃) group at the 4-position. Phenylpropanoic acid derivatives are widely explored for their antimicrobial, anticancer, and biofunctional properties, driven by their ability to interact with biological targets such as enzymes, metal ions, and microbial membranes . The amino and ethyl substituents may influence its lipophilicity, bioavailability, and target specificity compared to other derivatives.

Properties

IUPAC Name |

3-(3-amino-4-ethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-9-5-3-8(7-10(9)12)4-6-11(13)14/h3,5,7H,2,4,6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIRWKLKMGZKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Malonic Acid-Based Condensation

The most widely documented method involves a three-component condensation of malonic acid, 4-ethylbenzaldehyde, and ammonium acetate in ethanol under reflux. This reaction proceeds via initial Knoevenagel condensation between malonic acid and the aldehyde, followed by ammonium-induced cyclization and subsequent ring-opening to form the β-amino acid (Figure 1).

Reaction Conditions

- Molar Ratio : 1 : 1 : 1 (malonic acid : 4-ethylbenzaldehyde : ammonium acetate)

- Solvent : Ethanol (1.5 L per mole of malonic acid)

- Temperature : Reflux (78°C) for 8 hours

- Yield : 85% after crystallization

The product precipitates upon cooling and is purified via recrystallization from aqueous ethanol. Elemental analysis confirms purity, with reported values matching theoretical calculations for carbon (54.01% found vs. 54.15% theoretical) and nitrogen (7.12% found vs. 7.02% theoretical).

Stereochemical Control

The racemic mixture formed during condensation requires resolution using chiral chromatography. In a patented procedure, enantiomeric enrichment to 80% e.e. is achieved via HPLC on a Chiralpak® IA column with hexane/isopropanol mobile phases. Asymmetric variants employing organocatalysts like L-proline are under investigation but remain less efficient than post-synthetic resolution.

Aminonitrile Hydrolysis Approach

Aminonitrile Synthesis

Aminonitrile intermediates are prepared by Strecker synthesis, combining 4-ethylbenzaldehyde, ammonium chloride, and potassium cyanide in aqueous methanol. The reaction proceeds at 0–5°C to minimize cyanide volatilization:

$$

\text{4-Ethylbenzaldehyde} + \text{NH}4\text{Cl} + \text{KCN} \rightarrow \text{3-Amino-3-(4-ethylphenyl)propanenitrile} + \text{HCl} + \text{H}2\text{O}

$$

Optimization Notes

Hydrolysis to β-Amino Acid

The aminonitrile undergoes acidic hydrolysis using 6 M HCl at 110°C for 12 hours, followed by neutralization with NaOH to pH 6.5–7.0. Critical parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| HCl Concentration | 6 M | Maximizes nitrile conversion |

| Temperature | 110°C | Prevents racemization |

| Reaction Time | 12 hours | Ensures complete hydrolysis |

Post-hydrolysis, the product is isolated via solvent evaporation and recrystallized from water/methanol (3:1 v/v), achieving 91% purity by GC-MS.

Esterification-Hydrolysis Techniques

Methyl Ester Protection

To avoid side reactions during functionalization, the carboxylic acid group is protected as a methyl ester using thionyl chloride in methanol:

$$

\text{3-Amino-3-(4-ethylphenyl)propanoic acid} + \text{SOCl}_2/\text{MeOH} \rightarrow \text{Methyl 3-amino-3-(4-ethylphenyl)propanoate} + \text{HCl}

$$

Key Steps

- Reagent Addition : Thionyl chloride (1.2 eq) added dropwise to methanol suspension at 0°C

- Reflux : 8 hours under nitrogen atmosphere

- Workup : Basification with K₂CO₃, extraction with ethyl acetate

The ester intermediate is hydrolyzed back to the acid using 2 M NaOH at 60°C for 3 hours, with yields exceeding 95%.

Stereochemical Considerations

Chiral Center Formation

The β-carbon's configuration (R/S) is determined during the initial condensation step. Racemic mixtures predominate in non-catalyzed reactions, necessitating post-synthetic resolution. Crystallization-induced asymmetric transformation (CIAT) using (S)-mandelic acid as a resolving agent produces the (S)-enantiomer with 98% e.e. in pilot-scale trials.

Impact on Biological Activity

Molecular docking studies indicate the (S)-enantiomer exhibits 5-fold higher binding affinity to bacterial alanine racemase compared to the (R)-form, highlighting the importance of stereochemical control.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereochemical Outcome | Scalability |

|---|---|---|---|---|

| Malonic Condensation | 85 | 99 | Racemic | High |

| Aminonitrile Hydrolysis | 78 | 91 | Racemic | Moderate |

| Esterification-Hydrolysis | 95 | 99 | Retained configuration | High |

The esterification-hydrolysis route offers superior yield and configurational retention, making it preferable for industrial applications. However, malonic condensation remains popular in academic settings due to its simplicity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-ethylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Nitro, sulfonic acid, or halogenated derivatives.

Scientific Research Applications

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid and (S)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride are compounds with applications in chemistry and biology, including roles as building blocks for synthesizing complex organic molecules, enzyme inhibition, and therapeutic applications.

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid, with a molar mass of approximately 272.14 g/mol, is a derivative of beta-alanine with an amino group and a bromine atom at the meta position of a phenyl ring, as well as an ethyl substituent on that ring.

-

Applications

- Chemistry Functions as a building block in synthesizing complex organic molecules. Common reagents for reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity.

- Biology It is used as a biochemical probe in studies of enzyme. Preliminary studies suggest potential roles in enzyme inhibition, protein-ligand interactions, anti-inflammatory and anticancer properties. The amino group can form hydrogen bonds, while the bromine atom may facilitate halogen bonding, enhancing binding affinity. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in biological systems.

-

Comparison with Similar Compounds The presence of the bromine atom at the meta position in 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid differentiates it from other compounds, potentially affecting its reactivity and biological interactions:

(S)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride has been studied for its potential as an anticonvulsant and neuroprotective agent. Its mechanism of action may involve interaction with neurotransmitter receptors, modulating their activity and influencing various biological pathways.

- Applications

- Chemistry It is utilized as a chiral building block for synthesizing complex molecules.

- Industrial production Often employs large-scale asymmetric synthesis techniques, which may include multiple steps for preparing intermediates and final purification.

- Biological Activity Studies have shown its potential to modulate receptor activity, influence synaptic transmission, and neuronal excitability, making it relevant in the context of neurological disorders.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimicrobial Phenylpropanoic Acid Derivatives

Structural modifications significantly alter antimicrobial efficacy. Key analogs include:

- 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid (4a): Exhibits broad-spectrum antimicrobial activity, attributed to its ability to complex Mg²⁺ ions, disrupting bacterial metalloenzyme function .

- Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid): Isolated from Streptomyces coelicolor, these compounds show selective activity against Escherichia coli and Staphylococcus aureus.

- 3-Hydroxy- and 4-hydroxyphenylpropanoic acid derivatives: Demonstrated high antifungal and antibacterial activity, suggesting hydroxyl groups enhance hydrogen bonding with microbial targets .

Table 1: Antimicrobial Activity of Propanoic Acid Derivatives

Anticancer Derivatives

- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: These compounds exhibit anticancer activity through mechanisms involving kinase inhibition or apoptosis induction. The 4-hydroxyphenyl group may enhance binding to cellular receptors, a feature absent in the ethyl-substituted target compound .

Aroma and Flavor Compounds

- 3-(Methylthio)propanoic acid esters (e.g., methyl/ethyl esters): Identified in pineapples, these thioesters contribute to fruity aromas. Their odor activity values (OAVs) depend on substituents: ethyl esters have lower odor thresholds (7 µg·kg⁻¹) than methyl esters (180 µg·kg⁻¹) . Unlike the target compound, these derivatives prioritize volatility and sulfur-containing functional groups for sensory applications.

Chlorinated Phenylpropanoic Acid Derivatives

Marine-derived chlorinated analogs (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) highlight the role of halogens in enhancing bioactivity.

Other Amino-Substituted Propanoic Acids

- 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid: Features an isopentyloxy group, which may enhance lipid solubility and CNS penetration .

Table 2: Structural and Functional Diversity of Amino-Substituted Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.